5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound with the molecular formula C3H4BrN3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They can interact with various enzymes and receptors in the body, but the specific targets can vary widely depending on the specific compound and its functional groups .
Mode of Action
The mode of action of 1,2,4-triazoles depends on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target’s activity .
Biochemical Pathways
1,2,4-Triazoles can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes like cell division, protein synthesis, and metabolic pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1,2,4-triazoles can vary widely depending on their specific structure. Factors like solubility, stability, and molecular size can all affect their pharmacokinetics .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the bromination of 1-methyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed using palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole: Another brominated triazole derivative with similar reactivity and applications.
5-Bromo-1-methyl-1H-imidazole: A related compound with a different ring structure but similar bromine substitution.
2-Bromo-1-methyl-1H-imidazole: Another imidazole derivative with bromine substitution.
Uniqueness
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHANFZNKLKGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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